molecular formula C13H14N2O2 B6385672 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyrimidine, 95% CAS No. 1111109-07-9

5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6385672
CAS RN: 1111109-07-9
M. Wt: 230.26 g/mol
InChI Key: CMTMWMRDHGBUIS-UHFFFAOYSA-N
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Description

5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyrimidine, 95% (5-E2MHP-2HPP95) is an organic compound with a wide range of applications in scientific research. It is a pyrimidine derivative, which is a heterocyclic aromatic compound that contains a five-membered ring of two nitrogen atoms and three carbon atoms. 5-E2MHP-2HPP95 is widely used in scientific studies due to its unique properties, such as its ability to form complexes with metals and its high reactivity.

Scientific Research Applications

5-E2MHP-2HPP95 is widely used in scientific research due to its unique properties. It has been used as a ligand for metal complexes, which have been studied for their potential applications in catalysis, drug delivery, and imaging. It has also been used for the synthesis of other organic compounds, such as pyrimidine derivatives and heterocyclic aromatic compounds. In addition, 5-E2MHP-2HPP95 has been used in the synthesis of polymers, which have potential applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 5-E2MHP-2HPP95 is not well understood. However, it is believed that it forms complexes with metals, which can then interact with other molecules and catalyze reactions. In addition, it is thought that 5-E2MHP-2HPP95 can act as an electron acceptor, which can facilitate the transfer of electrons between molecules and lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-E2MHP-2HPP95 have not been extensively studied. However, it is known that it can form complexes with metals, which can then interact with other molecules and catalyze reactions. In addition, it is thought that 5-E2MHP-2HPP95 can act as an electron acceptor, which can facilitate the transfer of electrons between molecules and lead to the formation of new compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-E2MHP-2HPP95 in laboratory experiments is its high reactivity and ability to form complexes with metals. This makes it an ideal ligand for metal complexes, which can then be used in a variety of applications, such as catalysis, drug delivery, and imaging. However, the main limitation of 5-E2MHP-2HPP95 is its solubility in water. It is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for 5-E2MHP-2HPP95. It could be used in the synthesis of new organic compounds, such as pyrimidine derivatives and heterocyclic aromatic compounds. In addition, it could be used in the synthesis of polymers, which could have potential applications in materials science and nanotechnology. Furthermore, it could be used in the development of new metal complexes, which could be used in catalysis, drug delivery, and imaging. Finally, further research could be done to better understand the biochemical and physiological effects of 5-E2MHP-2HPP95.

Synthesis Methods

5-E2MHP-2HPP95 can be synthesized through the condensation of 4-ethoxy-2-methylphenol and 2-hydroxypyrimidine. The reaction is catalyzed by a strong base, such as potassium hydroxide or sodium hydroxide, and is performed in an aqueous solution of ethanol or methanol. The reaction is usually carried out at room temperature for several hours. After the reaction is complete, the product is purified by recrystallization from an appropriate solvent.

properties

IUPAC Name

5-(4-ethoxy-2-methylphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-11-4-5-12(9(2)6-11)10-7-14-13(16)15-8-10/h4-8H,3H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTMWMRDHGBUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CNC(=O)N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686839
Record name 5-(4-Ethoxy-2-methylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyrimidine

CAS RN

1111109-07-9
Record name 5-(4-Ethoxy-2-methylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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